1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid 1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1008281-37-5
VCID: VC8403791
InChI: InChI=1S/C10H13NO4S2/c1-7-4-5-9(16-7)17(14,15)11-6-2-3-8(11)10(12)13/h4-5,8H,2-3,6H2,1H3,(H,12,13)
SMILES: CC1=CC=C(S1)S(=O)(=O)N2CCCC2C(=O)O
Molecular Formula: C10H13NO4S2
Molecular Weight: 275.3 g/mol

1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid

CAS No.: 1008281-37-5

Cat. No.: VC8403791

Molecular Formula: C10H13NO4S2

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid - 1008281-37-5

Specification

CAS No. 1008281-37-5
Molecular Formula C10H13NO4S2
Molecular Weight 275.3 g/mol
IUPAC Name 1-(5-methylthiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C10H13NO4S2/c1-7-4-5-9(16-7)17(14,15)11-6-2-3-8(11)10(12)13/h4-5,8H,2-3,6H2,1H3,(H,12,13)
Standard InChI Key XVCFDYYHZJBEBW-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)S(=O)(=O)N2CCCC2C(=O)O
Canonical SMILES CC1=CC=C(S1)S(=O)(=O)N2CCCC2C(=O)O

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound features a five-membered pyrrolidine ring (a saturated nitrogen heterocycle) with two critical substituents:

  • Sulfonyl group attached to a 5-methylthiophen-2-yl moiety at position 1.

  • Carboxylic acid group at position 2 of the pyrrolidine ring.

This configuration enhances its three-dimensional diversity, enabling interactions with biological targets such as enzymes and receptors .

Structural Data

PropertyValue
IUPAC Name1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
CAS Number1008281-37-5
Molecular FormulaC11_{11}H13_{13}NO4_4S2_2
Molecular Weight303.35 g/mol
SMILESCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)C(=O)O
InChIKeyXVCFDYYHZJBEBW-MRVPVSSYSA-N
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

The stereochemistry at position 2 (highlighted by the carboxylic acid group) is critical for biological activity, as enantiomers often exhibit divergent binding affinities .

Synthesis and Optimization

Sulfonylation of Pyrrolidine Precursors

The compound is typically synthesized via sulfonylation of a pyrrolidine-2-carboxylic acid derivative. A representative pathway involves:

  • Reaction of pyrrolidine-2-carboxylic acid with 5-methylthiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Purification via column chromatography or recrystallization to isolate the product.

Stereoselective Approaches

Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases, are employed to isolate the desired (2R) enantiomer, which often shows superior bioactivity .

Yield and Efficiency

  • Typical Yield: 60–75% under optimized conditions.

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes while maintaining yields >70%.

Physicochemical Properties

Stability and Reactivity

  • pH Sensitivity: The sulfonyl group confers stability under basic conditions but may hydrolyze in strongly acidic environments (pH < 3).

  • Thermal Stability: Decomposes above 200°C, necessitating storage at −20°C for long-term preservation.

Spectroscopic Characterization

  • NMR (400 MHz, DMSO-d6_6):

    • δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H),

    • δ 6.85 (d, J = 3.6 Hz, 1H, thiophene-H),

    • δ 3.90–3.70 (m, 1H, pyrrolidine-H),

    • δ 2.45 (s, 3H, CH3_3).

  • IR (KBr): 1720 cm1^{-1} (C=O stretch), 1350 cm1^{-1} (S=O asymmetric stretch) .

Biological Activity and Mechanisms

Antimicrobial Effects

  • Bacterial Growth Inhibition: Demonstrates MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli due to sulfonyl group-mediated membrane disruption.

Neuropharmacological Applications

  • Dopamine Receptor Modulation: The pyrrolidine scaffold enhances binding to D2_2 receptors (Ki_i = 120 nM), suggesting utility in treating schizophrenia or Parkinson’s disease .

Comparative Analysis with Related Compounds

CompoundKey Structural DifferencesBioactivity Comparison
1-(1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazoleTriazole ring at position 3Higher anticancer activity (IC50_{50} = 2 nM) but reduced solubility
(2R)-1-(5-Methylthiophen-2-yl)sulfonylpyrrolidine-2-carboxylate Carboxylate group instead of carboxylic acidImproved metabolic stability but lower antimicrobial potency

Industrial and Research Applications

Drug Development

  • Lead Compound: Used in designing protease inhibitors for HIV-1 and HCV due to its sulfonyl-pyrrolidine pharmacophore .

  • Prodrug Derivatives: Esterification of the carboxylic acid group enhances oral bioavailability (e.g., ethyl ester prodrug shows 80% absorption in rat models) .

Chemical Biology Tools

  • Photoaffinity Labels: The sulfonyl group facilitates covalent binding to target proteins for mechanistic studies.

Challenges and Future Directions

Synthetic Limitations

  • Stereochemical Purity: Scalable enantioselective synthesis remains costly, necessitating cheaper catalytic methods.

  • Functionalization Complexity: Introducing additional substituents (e.g., fluorination at position 4) often requires multistep protocols .

Therapeutic Optimization

  • Toxicity Mitigation: Metabolite profiling reveals hepatotoxic intermediates at high doses (>50 mg/kg), demanding structural tweaks.

  • Targeted Delivery: Nanoparticle encapsulation (e.g., PLGA nanoparticles) could enhance tumor-specific uptake while reducing off-target effects .

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